molecular formula C35H48ClN3O8S3 B12788856 Aldozone CAS No. 39394-35-9

Aldozone

Cat. No.: B12788856
CAS No.: 39394-35-9
M. Wt: 770.4 g/mol
InChI Key: VFGZWUKITSORMK-FXFKJASFSA-N
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Description

Aldozone, chemically known as 6-chloro-3-(2-methylpropyl)-1,1-dioxo-3,4-dihydro-2H-1λ^{6},2,4-benzothiadiazine-7-sulfonamide, is a compound with significant interest in various scientific fields. It is characterized by its unique structure, which includes a benzothiadiazine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aldozone typically involves the reaction of 2-methylpropylamine with 6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ^{6},2,4-benzothiadiazine-7-sulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at a temperature of around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Aldozone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amines.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Substituted benzothiadiazines.

Scientific Research Applications

Aldozone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Aldozone involves its interaction with specific molecular targets, such as enzymes or receptors. It is believed to exert its effects by binding to these targets and modulating their activity. For example, in biological systems, this compound may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.

Comparison with Similar Compounds

Aldozone can be compared with other benzothiadiazine derivatives, such as:

    Chlorothiazide: A diuretic used in the treatment of hypertension.

    Hydrochlorothiazide: Another diuretic with similar uses.

    Bendroflumethiazide: Used for its antihypertensive properties.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to other benzothiadiazine derivatives.

Conclusion

This compound is a compound of significant interest due to its unique chemical structure and wide range of applications in various scientific fields

Properties

CAS No.

39394-35-9

Molecular Formula

C35H48ClN3O8S3

Molecular Weight

770.4 g/mol

IUPAC Name

6-chloro-3-(2-methylpropyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;S-[(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate

InChI

InChI=1S/C24H32O4S.C11H16ClN3O4S2/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24;1-6(2)3-11-14-8-4-7(12)9(20(13,16)17)5-10(8)21(18,19)15-11/h12,17-19,21H,4-11,13H2,1-3H3;4-6,11,14-15H,3H2,1-2H3,(H2,13,16,17)/t17-,18-,19+,21+,22-,23-,24+;/m0./s1

InChI Key

VFGZWUKITSORMK-FXFKJASFSA-N

Isomeric SMILES

CC(C)CC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.CC(=O)S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C

Canonical SMILES

CC(C)CC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C

Origin of Product

United States

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